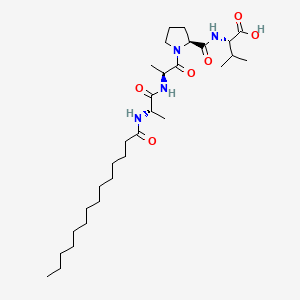
Lynronne-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lynronne-3 is an antimicrobial peptide derived from the rumen microbiome. It has shown significant potential in combating multi-drug resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . This peptide is part of a group of antimicrobial peptides identified through functional metagenomic screening of rumen bacterial metagenomic libraries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lynronne-3 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Lynronne-3 primarily undergoes interactions with bacterial membrane lipids, leading to membrane permeability and cytoplasmic leakage . It does not undergo traditional chemical reactions like oxidation, reduction, or substitution.
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are protected amino acids, coupling reagents, and cleavage agents used in solid-phase peptide synthesis .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which exhibits antimicrobial activity against a range of bacterial pathogens .
Aplicaciones Científicas De Investigación
Lynronne-3 has several scientific research applications, including:
Mecanismo De Acción
Lynronne-3 exerts its antimicrobial effects by binding preferentially to bacterial membrane lipids, leading to membrane permeability and cytoplasmic leakage . This disrupts the integrity of the bacterial cell membrane, causing cell death. The peptide shows affinity towards anionic lipids present in bacterial membranes, which is a key factor in its selectivity for bacterial cells over mammalian cells .
Comparación Con Compuestos Similares
Similar Compounds
Lynronne-3 is part of a group of antimicrobial peptides that includes Lynronne-1 and Lynronne-2 . These peptides share similar structural features and mechanisms of action but differ in their amino acid sequences and specific activities against various bacterial strains .
Uniqueness
This compound is unique in its high efficacy against a broad spectrum of multi-drug resistant bacterial pathogens and its ability to inhibit biofilm formation . Compared to Lynronne-1 and Lynronne-2, this compound has shown higher membrane-destabilizing action against certain bacterial strains .
Propiedades
Fórmula molecular |
C119H187N43O25S |
|---|---|
Peso molecular |
2652.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1 |
Clave InChI |
GBZDTJFVEQMUOX-FIOGHASOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)


